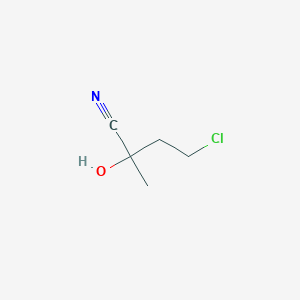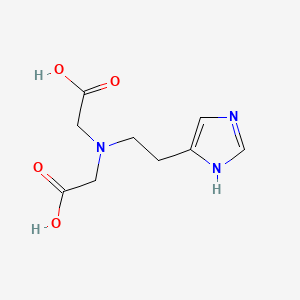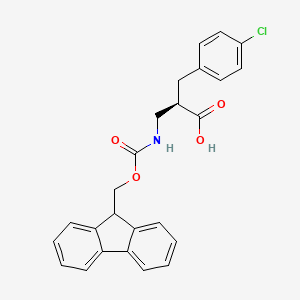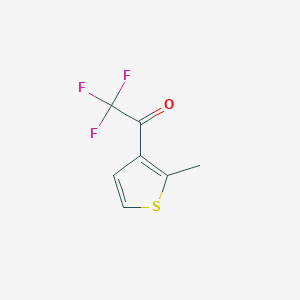
4-Chloro-2-hydroxy-2-methylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-hydroxy-2-methylbutanenitrile is an organic compound with the molecular formula C5H8ClNO It is a nitrile derivative, characterized by the presence of a chlorine atom, a hydroxyl group, and a nitrile group attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
-
Chlorination of 2-Hydroxy-2-methylbutanenitrile
Starting Material: 2-Hydroxy-2-methylbutanenitrile
Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform. The reaction mixture is heated to facilitate the substitution of the hydroxyl group with a chlorine atom, yielding 4-Chloro-2-hydroxy-2-methylbutanenitrile.
-
Industrial Production Methods
Large-Scale Synthesis: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of 4-Chloro-2-hydroxy-2-methylbutanenitrile can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction can convert the nitrile group to an amine, resulting in 4-Chloro-2-hydroxy-2-methylbutylamine.
-
Substitution
Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can replace the chlorine atom with other nucleophiles, forming various derivatives.
科学研究应用
Chemistry
Organic Synthesis: 4-Chloro-2-hydroxy-2-methylbutanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block in organic chemistry.
Biology
Biochemical Studies: This compound can be used to study enzyme-catalyzed reactions involving nitriles and hydroxyl groups. It serves as a model substrate to investigate the mechanisms of enzymatic transformations.
Medicine
Pharmaceuticals: this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
Materials Science: The compound is used in the production of specialty polymers and resins. Its unique structure imparts desirable properties to the final materials, such as enhanced thermal stability and chemical resistance.
作用机制
The mechanism by which 4-Chloro-2-hydroxy-2-methylbutanenitrile exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions.
相似化合物的比较
Similar Compounds
-
2-Hydroxy-2-methylbutanenitrile
Comparison: Lacks the chlorine atom, making it less reactive in substitution reactions. it can still undergo oxidation and reduction reactions.
-
4-Chloro-2-hydroxybutanenitrile
Comparison: Similar structure but lacks the methyl group. This difference can affect the compound’s steric properties and reactivity.
-
4-Chloro-2-methylbutanenitrile
Comparison: Lacks the hydroxyl group, which significantly alters its chemical behavior, particularly in reactions involving nucleophiles and electrophiles.
Uniqueness
4-Chloro-2-hydroxy-2-methylbutanenitrile is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon atom. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C5H8ClNO |
|---|---|
分子量 |
133.57 g/mol |
IUPAC 名称 |
4-chloro-2-hydroxy-2-methylbutanenitrile |
InChI |
InChI=1S/C5H8ClNO/c1-5(8,4-7)2-3-6/h8H,2-3H2,1H3 |
InChI 键 |
XLWFUTCBNLYRNA-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCl)(C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)





![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)





![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
